molecular formula C15H7N3O9 B14695634 Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate CAS No. 24867-49-0

Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate

Cat. No.: B14695634
CAS No.: 24867-49-0
M. Wt: 373.23 g/mol
InChI Key: DFADUPJBRSNKRT-UHFFFAOYSA-N
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Description

Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C15H7N3O9 It is known for its complex structure, which includes multiple nitro groups and a fluorene backbone

Preparation Methods

The synthesis of Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves nitration reactions. The process begins with the fluorene core, which undergoes nitration to introduce nitro groups at specific positions. The carboxylate ester is then formed through esterification reactions. Industrial production methods may involve the use of nitric acid and sulfuric acid as nitrating agents, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using strong oxidizing agents.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. .

Scientific Research Applications

Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with molecular targets through its nitro groups and fluorene core. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo redox reactions and form stable complexes with other molecules is central to its mechanism of action .

Comparison with Similar Compounds

Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds, such as:

    7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: This compound has a similar fluorene backbone but differs in the position and number of nitro groups.

    2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester: This compound has a different ester group, which affects its chemical properties and applications.

    9-(4-Methoxy-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid: This compound includes a benzylidene group, adding complexity to its structure and reactivity

Properties

CAS No.

24867-49-0

Molecular Formula

C15H7N3O9

Molecular Weight

373.23 g/mol

IUPAC Name

methyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate

InChI

InChI=1S/C15H7N3O9/c1-27-15(20)6-2-8-12(10(3-6)17(23)24)13-9(14(8)19)4-7(16(21)22)5-11(13)18(25)26/h2-5H,1H3

InChI Key

DFADUPJBRSNKRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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